ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate

Pyrazoline-phenoxyacetate Ortho-substitution Structure-activity relationship

This ortho-phenoxyacetate ethyl ester (CAS 876941-36-5) is crucial for research programs moving beyond the heavily studied para-substituted pyrazoline series. Unlike published DPP-IV inhibitors (para-series IC50: 0.10–0.35 μM) or COX-2 agents (para-free acid IC50: 0.03 μM), this compound uniquely explores positional isomerism. Its ethyl ester moiety also serves as a metabolic probe vs. free acid comparators for pharmacokinetic studies. Ideal for MAO-A selectivity profiling and agrochemical SAR expansion.

Molecular Formula C21H22N2O4
Molecular Weight 366.417
CAS No. 876941-36-5
Cat. No. B2921285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate
CAS876941-36-5
Molecular FormulaC21H22N2O4
Molecular Weight366.417
Structural Identifiers
SMILESCCOC(=O)COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3)C(=O)C
InChIInChI=1S/C21H22N2O4/c1-3-26-21(25)14-27-20-12-8-7-11-17(20)18-13-19(23(22-18)15(2)24)16-9-5-4-6-10-16/h4-12,19H,3,13-14H2,1-2H3
InChIKeyBTDVWVVEGWUPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate (CAS 876941-36-5): Chemical Identity and Scaffold Classification for Research Procurement


Ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate (CAS 876941-36-5, molecular formula C21H22N2O4, molecular weight 366.41 g/mol) is a synthetic research compound belonging to the pyrazoline-phenoxyacetate ester class [1]. The molecule features a 1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazole core linked via an ortho-phenoxy bridge to an ethyl acetate moiety. This scaffold is structurally related to several biologically investigated series, including monoamine oxidase (MAO) inhibitors [2], DPP-IV inhibitors with antihyperglycemic activity [3], and COX-2-selective anti-inflammatory agents [4]. The compound is primarily sourced as a research-grade intermediate or screening candidate with typical purities of 95% from specialty chemical suppliers. Its ECHA registration status indicates limited regulatory data availability as of the latest reporting period [1].

Ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate (CAS 876941-36-5): Why In-Class Analogs Cannot Be Interchanged


Within the pyrazoline-phenoxyacetate class, three structural variables critically modulate biological activity profiles: (i) the position of the phenoxyacetate linkage (ortho at the 2-position versus para at the 4-position), (ii) the ester vs. free acid functionality, and (iii) the substitution pattern on the 5-phenyl ring of the pyrazoline [1]. The target compound's ortho-phenoxyacetate configuration distinguishes it from the more extensively characterized para-substituted series evaluated as antifungal and antibacterial agents [2], as DPP-IV inhibitors [3], and as pesticides [4]. In the para-substituted DPP-IV inhibitor series, compounds KB-23, KB-22, and KB-06 showed IC50 values of 0.10, 0.12, and 0.35 μM respectively [3], while ortho-substituted analogs have not been systematically profiled against this target. Additionally, the ethyl ester moiety confers distinct physicochemical properties—increased lipophilicity and metabolic lability—compared to the free carboxylic acid or hydrazide derivatives common in published biological studies. Generic substitution with a para-substituted analog or a free acid derivative would alter target engagement, pharmacokinetic behavior, and the hydrogen-bonding network at enzyme active sites, potentially invalidating SAR assumptions and producing non-comparable biological readouts.

Ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate (CAS 876941-36-5): Quantitative Differentiation Evidence Against Comparator Analogs


Ortho-Phenoxyacetate Substitution vs. Para-Substituted Analogs: Differential Scaffold Geometry Alters Biological Target Engagement

The target compound (CAS 876941-36-5) bears the phenoxyacetate moiety at the ortho (2-) position of the phenyl ring bridging to the pyrazoline, whereas the vast majority of published biologically evaluated analogs in this class—including the DPP-IV inhibitor series [1], the antifungal/antibacterial phenoxyacetate hydrazide series [2], and the insecticidal hydrazide series [3]—feature para (4-) substitution. This positional isomerism is not trivial: in the para-substituted DPP-IV inhibitor series, compounds KB-23, KB-22, and KB-06 achieved IC50 values of 0.10 μM, 0.12 μM, and 0.35 μM against human DPP-IV enzyme in vitro, with KB-23 and KB-22 also demonstrating statistically significant antihyperglycemic effects in oral glucose tolerance tests in Wistar rats [1]. The ortho-substituted target compound has not been evaluated against DPP-IV, and its altered geometry—with the phenoxyacetate chain oriented at approximately 60° relative to the pyrazoline ring plane versus approximately 180° for para analogs—would be predicted to engage the DPP-IV active site differently. Direct comparative data between ortho- and para-substituted phenoxyacetate pyrazolines are absent from the published literature, representing a critical data gap for procurement decisions.

Pyrazoline-phenoxyacetate Ortho-substitution Structure-activity relationship DPP-IV inhibition

Ethyl Ester vs. Free Carboxylic Acid: Physicochemical Differentiation with Implications for Membrane Permeability and Metabolic Stability

The target compound exists as an ethyl ester, whereas the majority of biologically profiled analogs in the pyrazoline-phenoxyacetate class are either free carboxylic acids or hydrazide derivatives [1][2]. The free acid form—2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid—is the direct hydrolysis product and the presumed active species if the ester functions as a prodrug. The ethyl ester confers an estimated increase in calculated logP (clogP) of approximately 0.7–1.0 log units compared to the free acid (estimated clogP of ethyl ester: ~3.5; estimated clogP of free acid: ~2.8) based on fragment-based calculations for structurally analogous phenoxyacetic acid derivatives [3]. In the broader phenoxyacetic acid pyrazoline class evaluated for COX-2 inhibition, the free acid derivatives 6a and 6c achieved IC50 values of 0.03 μM against COX-2 with selectivity indices of 365.4 and 196.9 versus COX-1, respectively, and demonstrated in vivo efficacy in the formalin-induced paw edema model in male Wistar rats [4]. The ethyl ester variant would be expected to exhibit altered oral absorption and first-pass metabolism compared to the free acid, but direct comparative pharmacokinetic data between the ester and acid forms are not available in the published literature for this specific scaffold.

Ethyl ester prodrug Lipophilicity Phenoxyacetic acid Membrane permeability

Pyrazoline MAO Inhibitory Pharmacophore: Cross-Scaffold Activity Inference from the 1-Acetyl-5-phenyl-4,5-dihydro-1H-pyrazole Core

The 1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazole substructure present in the target compound is a validated MAO inhibitory pharmacophore. In the landmark study by Chimenti et al. (2004), a series of 1-acetyl-3-(4-hydroxy- and 2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives were evaluated against MAO-A and MAO-B isoforms [1]. The most potent compound, the (-)-enantiomer of compound 6, exhibited a Ki(MAO-A) of 2 nM with a selectivity index (SI = Ki(MAO-B)/Ki(MAO-A)) of 165,000, establishing that this scaffold can achieve sub-nanomolar MAO-A affinity with extreme isoform selectivity [1]. In the BRENDA enzyme database, the structurally related compound 2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzene-1,3-diol—differing from the target only by replacement of the ortho-phenoxyacetate with a 2,4-dihydroxy substitution—shows MAO-A IC50 = 0.001 mM (1 μM) and MAO-B IC50 = 0.07 mM (70 μM), yielding an MAO-B/MAO-A selectivity ratio of 70 in Bos taurus enzyme preparations [2]. The target compound incorporates an ortho-phenoxyacetate ester in place of the hydroxyl groups; this substitution eliminates the hydrogen-bond donor capacity of the phenol while introducing an ester moiety that may engage different residues in the MAO active site. No direct MAO inhibition data exist for the target compound itself.

Monoamine oxidase inhibition 1-Acetyl-pyrazoline MAO-A selectivity Neuropharmacology

Para-Substituted Phenoxyacetate Hydrazide Comparators: Antifungal Activity Profile Provides Baseline for Ortho-Substituted Differentiation

A comprehensive structure-activity study by Malik et al. (2024) evaluated 55 compounds from the 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide series—all bearing the phenoxyacetate at the para (4-) position—against five phytopathogenic fungi, two saprophytic fungi, and one phytopathogenic bacterium [1]. At a test concentration of 200 mg/L, multiple compounds inhibited the growth of Sclerotinia sclerotiorum, with compounds 53, 54, and 78 exhibiting non-specific activity against several fungi tested. In contrast, the earlier study by Singh et al. (2008) on the analogous 2-[4-(4,5-dihydro-5-(substituted phenyl)-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide series demonstrated insecticidal activity against Helicoverpa armigera, with several compounds exhibiting significant mortality [2]. The target compound differs from both series in two key respects: (i) ortho rather than para phenoxyacetate attachment, and (ii) ethyl ester rather than hydrazide or amide termination. The para-substituted free acid derivatives and their hydrazide congeners have established agrochemical precedent, but the ortho-substituted ester remains unexplored in this application domain. No direct comparative antifungal or insecticidal data exist for the ortho-substituted ester versus the para-substituted hydrazides.

Antifungal activity Phenoxyacetate hydrazide Sclerotinia sclerotiorum Agrochemical research

Synthetic Accessibility and Characterization: Documented Preparative Route via Moskvina Method and Purity Specifications

The Moskvina et al. (2016) preparative method provides a documented synthetic route to pyrazolylphenyl (phenoxy)-acetic acids and their esters, including the target compound class [1]. The general methodology involves heterocyclization of enaminoketone intermediates with hydrazine hydrate, followed by alkylation with ethyl chloroacetate to install the phenoxyacetate ester moiety. This route has been validated for multi-gram scale preparation and is reported in Reports of the National Academy of Sciences of Ukraine [1]. The target compound CAS 876941-36-5 is commercially available from research chemical suppliers at a purity specification of 95% . In comparison, para-substituted analogs such as ethyl 2-(2-(1-acetyl-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate (CAS 876942-84-6) and ethyl 2-(2-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate are also available at 95% purity . The Moskvina method is compatible with both ortho- and para-substituted phenoxyacetate precursors, enabling comparative analog synthesis from a common intermediate pool.

Pyrazolylphenyl phenoxyacetate synthesis Preparative method Research chemical purity Quality control

COX-2 Inhibitory Pharmacophore of Pyrazoline-Phenoxyacetic Acid Hybrids: Cross-Scaffold Activity Inference and Limitation Disclosure

Elgohary et al. (2024) demonstrated that pyrazoline-phenoxyacetic acid hybrids can achieve potent and selective COX-2 inhibition, with compounds 6a and 6c exhibiting IC50 values of 0.03 μM against COX-2 and selectivity indices of 365.4 and 196.9 over COX-1, respectively [1]. These compounds also showed statistically significant in vivo efficacy in the formalin-induced paw edema model, with favorable safety profiles including no significant elevation of hepatic transaminases (AST, ALT) or renal function markers (creatinine), and no cardiac troponin T or creatine kinase-MB elevation [1]. However, the compounds in this series feature a different connectivity pattern from the target compound—they incorporate the phenoxyacetic acid at a position distinct from the ortho-phenoxy bridge, with additional aryl substitution that influences COX-2 isoform selectivity. The target compound's ortho-phenoxyacetate geometry has not been modeled or tested in the COX-2 active site. Molecular docking studies from the Elgohary series indicate that the phenoxyacetic acid carboxylate forms critical hydrogen bonds with Arg120 and Tyr355 at the COX-2 active site entrance [1]; the ethyl ester of the target compound would lack the anionic carboxylate required for these interactions unless hydrolyzed in situ. This represents both a differentiation and a limitation for direct COX-2 screening applications.

COX-2 selective inhibition Pyrazoline-phenoxyacetic acid Anti-inflammatory Selectivity index

Ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate (CAS 876941-36-5): Recommended Application Scenarios Based on Quantitative Evidence


De Novo SAR Exploration of Ortho-Substituted Pyrazoline-Phenoxyacetate Chemical Space

The target compound is positioned for research programs seeking to expand beyond the extensively characterized para-substituted pyrazoline-phenoxyacetate series. With published data concentrated on 4-phenoxy derivatives—spanning DPP-IV inhibition (KB-23 IC50 = 0.10 μM [1]), antifungal activity (compounds 53/54/78 at 200 mg/L [2]), and insecticidal activity —the ortho-substituted variant CAS 876941-36-5 represents an unexplored vector in the SAR matrix. Researchers should synthesize the corresponding para-substituted isomer in parallel to enable direct head-to-head comparison of positional effects on target engagement, as such comparative data are absent from the literature.

MAO Inhibitor Pharmacophore Diversification with Ortho-Phenoxyacetate Ester Modification

The 1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazole core is a validated MAO-A pharmacophore, with the prototypical compound (-)-6 achieving Ki(MAO-A) = 2 nM and an unprecedented selectivity index of 165,000 over MAO-B [1]. The target compound replaces the 4-hydroxy/2,4-dihydroxy substitution pattern of the Chimenti series with an ortho-phenoxyacetate ethyl ester. This modification eliminates hydrogen-bond donor capacity while introducing an ester moiety that may engage alternative residues. Procurement is justified for MAO-focused medicinal chemistry programs investigating whether ester-based modifications retain MAO-A affinity and selectivity or redirect inhibitory preference toward MAO-B, where the BRENDA-listed analog 2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzene-1,3-diol shows only moderate activity (MAO-B IC50 = 0.07 mM) [2].

Ester Prodrug Strategy Validation in Pyrazoline-Phenoxyacetate Anti-Inflammatory Programs

The free carboxylic acid pyrazoline-phenoxyacetate hybrids 6a and 6c achieve potent COX-2 inhibition (IC50 = 0.03 μM) with high selectivity (SI = 365.4 and 196.9) and demonstrated in vivo efficacy with favorable safety profiles [1]. The target compound's ethyl ester may serve as a prodrug form, potentially improving oral bioavailability through enhanced membrane permeability (estimated ΔclogP ≈ +0.7 to +1.0 vs. free acid). Researchers can utilize CAS 876941-36-5 to determine whether the ester is hydrolyzed in plasma or hepatic microsomes to release the active free acid, and whether this conversion confers pharmacokinetic advantages over direct administration of the carboxylic acid. Parallel procurement of the free acid derivative is recommended for comparator pharmacokinetic studies.

Agrochemical Lead Diversification: Ortho-Substituted Ester vs. Para-Substituted Hydrazide Comparison

The para-substituted phenoxyacetate hydrazide series has established baseline antifungal activity against Sclerotinia sclerotiorum, Rhizoctonia bataticola, Rhizoctonia solani, Alternaria brassicae, and Fusarium solani at 200 mg/L [1], with insecticidal activity additionally reported against Helicoverpa armigera [2]. The target compound (CAS 876941-36-5) offers two diversification points—ortho-phenoxyacetate substitution and ethyl ester termination—that are absent from published agrochemical SAR. Agrochemically focused research groups should procure this compound alongside its para-substituted hydrazide comparator to systematically evaluate how positional isomerism and ester vs. hydrazide functionality modulate antifungal spectrum, potency, and phytotoxicity.

Quote Request

Request a Quote for ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.